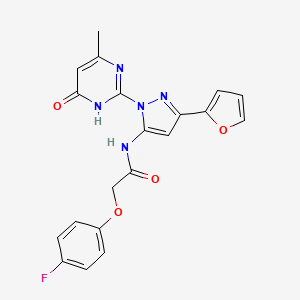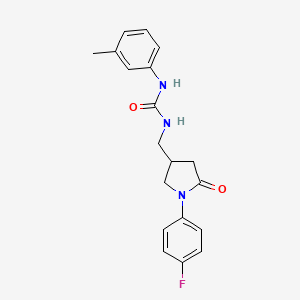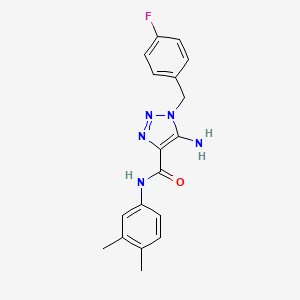
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C20H27BN2O4 and its molecular weight is 370.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediate Use
Tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazole-1-carboxylate is a crucial intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) demonstrated its use in synthesizing crizotinib, an important compound in cancer therapy. The synthesis involved three steps and confirmed the structure through MS and HNMR spectrum analysis (Kong et al., 2016).
Building Blocks for Synthetic Chemistry
Tert-butyl phenylazocarboxylates, such as the compound , are versatile in synthetic organic chemistry. Jasch et al. (2012) reported their use in nucleophilic substitutions and radical reactions, highlighting their role in creating new compounds with potential pharmaceutical applications (Jasch et al., 2012).
Insecticidal Activity
Deng et al. (2016) explored the use of tert-butyl phenylazocarboxylates in creating insecticidal compounds. They synthesized a series of new pyrazole amide derivatives, with two of them showing promising activity against Helicoverpa armigera (Deng et al., 2016).
Molecular Structure Analysis
Abonía et al. (2007) investigated the molecular structure of related tert-butyl phenylazocarboxylates. They found that these compounds form hydrogen-bonded chains and aggregates, providing insights into their interaction mechanisms and potential uses in molecular engineering (Abonía et al., 2007).
Role in Drug Discovery
Almansa et al. (1997) highlighted the role of tert-butyl phenylazocarboxylates in drug discovery, particularly as angiotensin II antagonists. Their research pointed to the importance of these compounds in developing antihypertensive agents (Almansa et al., 1997).
Nanoparticle Creation
Fischer et al. (2013) demonstrated the use of tert-butyl phenylazocarboxylates in creating nanoparticles. These nanoparticles exhibited bright fluorescence emissions, which are crucial in various applications, including medical diagnostics and imaging (Fischer et al., 2013).
Properties
IUPAC Name |
tert-butyl 3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-13-15(16(22-23)14-11-9-8-10-12-14)21-26-19(4,5)20(6,7)27-21/h8-13H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGQMJFMKGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)

![3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2564768.png)

![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)


![5-(4-Acetylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2564776.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea](/img/structure/B2564777.png)
![3-methoxy-1-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2564778.png)
![7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2564781.png)

![3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B2564787.png)

